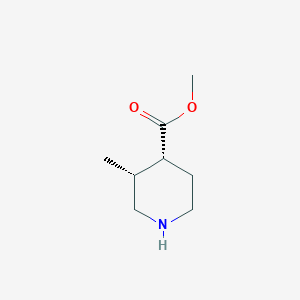![molecular formula C9H12N2O4 B13492598 2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid](/img/structure/B13492598.png)
2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2,4-Dioxo-1,3-diazaspiro[44]nonan-6-yl}acetic acid is a chemical compound with the molecular formula C9H12N2O4 It is known for its unique spirocyclic structure, which includes a diazaspiro nonane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a lactone with a diamine in the presence of a base, followed by cyclization to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds .
Aplicaciones Científicas De Investigación
2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetic acid
- 2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoic acid
- 1,6-Dioxaspiro[4.4]nonane-2,7-dione
Uniqueness
2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid is unique due to its specific spirocyclic structure and the presence of both oxo and diaza functionalities. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H12N2O4 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O4/c12-6(13)4-5-2-1-3-9(5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15) |
Clave InChI |
CNJPPLQNTOGUBK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2(C1)C(=O)NC(=O)N2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride](/img/structure/B13492529.png)

![rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13492538.png)


![rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans](/img/structure/B13492559.png)




![2-[5-(4-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13492592.png)
![Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13492594.png)

